molecular formula C6H7NO2S B6204847 methyl 3-methyl-1,2-thiazole-5-carboxylate CAS No. 15901-54-9

methyl 3-methyl-1,2-thiazole-5-carboxylate

Cat. No.: B6204847
CAS No.: 15901-54-9
M. Wt: 157.19 g/mol
InChI Key: KECOSUHSNKGWAV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1,2-thiazole-5-carboxylate is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a thiazole heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities and ability to impart favorable physicochemical properties to candidate molecules . The structure incorporates both an ester and a methyl group at the 3-position, making it a versatile intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies. The primary research value of this thiazole derivative lies in its application as a key precursor in the design and synthesis of novel bioactive molecules. Thiazole cores are frequently investigated for their potential to interact with critical biological targets, including various protein kinases . Researchers can utilize the ester functionality for hydrolysis or amidation reactions, and the methyl group provides a site for potential functionalization, enabling the construction of more complex structures aimed at specific therapeutic areas. Its properties are consistent with compounds used in the development of antitumor agents, where similar thiazole-based analogues have been designed as potent inhibitors of molecular targets like c-Met, a receptor tyrosine kinase implicated in cancer progression . This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

methyl 3-methyl-1,2-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO2S/c1-4-3-5(10-7-4)6(8)9-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECOSUHSNKGWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277265
Record name Methyl 3-methyl-5-isothiazolecarboxylate
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Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15901-54-9
Record name Methyl 3-methyl-5-isothiazolecarboxylate
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Record name Methyl 3-methyl-5-isothiazolecarboxylate
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Record name methyl 3-methyl-1,2-thiazole-5-carboxylate
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Chemical Reactivity, Derivatization, and Functionalization of Methyl 3 Methyl 1,2 Thiazole 5 Carboxylate

Reactions Involving the Ester Functionality

The methyl ester group at the C5 position is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives through reactions such as hydrolysis, transesterification, reduction, and amidation.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-1,2-thiazole-5-carboxylic acid, under basic conditions. For instance, treatment with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water can effectively cleave the ester bond. nih.govnih.gov This reaction is a fundamental step for preparing other derivatives, such as amides or more complex esters.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol. While direct transesterification of methyl 3-methyl-1,2-thiazole-5-carboxylate is not extensively detailed in the provided results, the general principles of transesterification are well-established. organic-chemistry.org These reactions are typically catalyzed by acids or bases, or by organometallic compounds, to produce a variety of ester derivatives. organic-chemistry.org For example, scandium(III) triflate is known to catalyze the direct transesterification of various carboxylic esters. organic-chemistry.org

Table 1: Hydrolysis and Transesterification Reactions

Reaction TypeReagents & ConditionsProductReference
HydrolysisNaOH, MeOH/H₂O, 55 °C3-Methyl-1,2-thiazole-5-carboxylic acid nih.gov
Transesterification (General)Alcohol, Acid/Base or Organometallic CatalystNew Alkyl/Aryl Ester organic-chemistry.org

Reduction: The ester functionality can be reduced to a primary alcohol, (3-methyl-1,2-thiazol-5-yl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol provides a new functional handle for further derivatization.

Amidation: The methyl ester can be converted into amides through reaction with amines. This can be done directly via aminolysis, often requiring heat, or by a two-step process involving initial hydrolysis to the carboxylic acid followed by amide bond formation using coupling agents. nih.gov For example, after hydrolysis, the resulting carboxylic acid can be coupled with an amine using reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to form the corresponding amide. nih.gov

Table 2: Reduction and Amidation of the Ester Group

Reaction TypeTypical ReagentsProduct ClassReference
ReductionLithium aluminum hydride (LiAlH₄)Primary Alcohol-
Amidation (via carboxylic acid)1. NaOH (Hydrolysis) 2. Amine, HOBt, EDCAmide nih.gov

Electrophilic and Nucleophilic Substitutions on the 1,2-Thiazole Ring System

The 1,2-thiazole ring is aromatic, but its reactivity towards substitution is influenced by the two heteroatoms and the existing substituents. The electron density distribution makes certain positions more susceptible to either electrophilic or nucleophilic attack. In the 1,2-thiazole (isothiazole) ring, the C4 position is generally the most electron-rich and thus the preferred site for electrophilic attack. pharmaguideline.com The C3 and C5 positions are more electron-deficient.

For this compound, the C4 position is the only unsubstituted carbon on the ring. The methyl group at C3 is weakly activating, while the carboxylate at C5 is deactivating. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur primarily at the C4 position.

Nucleophilic aromatic substitution is less common and typically requires a good leaving group at an electron-deficient position (C3 or C5). For the parent compound, direct nucleophilic substitution is unlikely without prior functionalization, for example, by introducing a halogen at the C4 position which could then be displaced.

Modifications at the Methyl Group

The methyl group at the C3 position offers another site for functionalization. While specific examples for this compound are not detailed, analogous structures in thiazole (B1198619) chemistry show that such methyl groups can undergo reactions. For instance, methyl groups on thiazole rings can be deprotonated with strong bases to form an anion, which can then react with various electrophiles. pharmaguideline.com Condensation reactions with aldehydes are also a known pathway for functionalizing methyl groups on similar heterocyclic systems. pharmaguideline.com

Metal-Mediated Coupling Reactions for Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for functionalizing heterocyclic rings. researchgate.net For this compound, these reactions would typically require prior conversion of a C-H bond to a C-Halogen or C-OTf bond to act as the electrophilic partner in couplings like Suzuki, Stille, or Heck reactions.

Alternatively, direct C-H activation/functionalization offers a more atom-economical approach. mdpi.com Palladium and copper-based catalytic systems have been developed for the direct C-H arylation, alkenylation, and alkylation of various azoles. mdpi.comnih.govnih.gov For instance, decarboxylative cross-coupling has been reported for thiazole-5-carboxylic acids, where the carboxylic acid itself is converted into an organometallic intermediate in situ and coupled with aryl halides. acs.org This method, using a palladium catalyst and a silver co-catalyst, allows for the direct arylation at the C5 position following the loss of CO₂. acs.org

Table 3: Metal-Mediated Coupling Strategies

Reaction TypeCatalyst System (Example)Functionality IntroducedReference
Decarboxylative Cross-CouplingPalladium catalyst & Silver carbonateAryl group at C5 acs.org
Direct C-H Alkenylation (Heck-type)Pd(OAc)₂/CuCl/Cu(OAc)₂Alkenyl group mdpi.com

Ring-Opening and Rearrangement Reactions of the 1,2-Thiazole Core

The 1,2-thiazole ring, while aromatic, can undergo ring-opening under certain conditions, particularly with strong nucleophiles or reducing agents. researchgate.net For example, treatment of some thiazole derivatives with sodium in liquid ammonia (B1221849) can lead to reductive cleavage of the ring, yielding propenethiolates. researchgate.net The stability of the ring is significant, but attack at the sulfur atom by a potent nucleophile can initiate ring cleavage. Such reactions, however, often require forcing conditions and can lead to complex product mixtures. These transformations are less common than functionalization reactions that preserve the heterocyclic core but are a known reactivity pathway for the isothiazole (B42339) system. researchgate.net

Photochemical and Electrochemical Transformations of this compound

The study of photochemical and electrochemical transformations provides valuable insights into the reactivity and potential applications of heterocyclic compounds. For this compound, while specific research on its photochemical and electrochemical behavior is not extensively documented, the reactivity of the isothiazole ring system and the influence of its substituents allow for the prediction of its likely transformations under these conditions.

Photochemical Transformations

The photochemistry of isothiazoles, and the closely related thiazoles, is characterized by complex rearrangements and isomerizations upon irradiation. d-nb.inforepec.orgchemistryworld.com These transformations are typically initiated by the absorption of UV light, leading to the formation of high-energy excited states that can undergo various reactions. researchgate.net

A prevalent photochemical process for isothiazoles is ring permutation, where the atoms of the heterocyclic ring rearrange to form isomeric structures. d-nb.inforepec.orgresearchgate.net This often proceeds through high-energy intermediates such as Dewar-isothiazoles (valence bond tautomers) or by ring-opening to form species like thioketone-azirines, which then recyclize. d-nb.info The specific pathway and the resulting products are highly dependent on the substitution pattern of the isothiazole ring and the irradiation wavelength. d-nb.infodntb.gov.ua

For this compound, photochemical irradiation could potentially lead to the formation of various isomeric thiazoles or other heterocyclic systems. The presence of the methyl group at the 3-position and the methyl carboxylate group at the 5-position will influence the stability of the intermediates and the electronic distribution in the excited state, thereby directing the rearrangement pathways. mdpi.com For instance, the electron-withdrawing nature of the methyl carboxylate group can affect the electron density of the ring and influence the course of the photochemical reaction. science.gov

Recent studies have highlighted a conceptually new approach where photochemical irradiation is used to selectively alter the structure of thiazoles and isothiazoles, providing access to complex and otherwise difficult-to-synthesize derivatives from more readily available isomers. d-nb.inforepec.orgchemistryworld.com This method operates under mild conditions and tolerates a variety of functional groups, suggesting that the ester and methyl groups of the target compound would likely be compatible with such transformations. d-nb.inforesearchgate.net

Table 1: Potential Photochemical Transformations of Isothiazole Derivatives

Transformation TypeProposed Intermediate(s)Potential Products for this compoundInfluencing Factors
Ring PermutationDewar-isothiazole, Thioketone-azirineIsomeric thiazoles with rearranged ring atoms and substituentsIrradiation wavelength, solvent, nature of substituents d-nb.infodntb.gov.ua
IsomerizationExcited singlet or triplet statesIsomers with different substituent positionsSubstituent electronic effects, reaction medium mdpi.com

Electrochemical Transformations

The electrochemical behavior of isothiazole derivatives involves both reduction and oxidation processes, which can lead to a variety of products.

Electrochemical Reduction: The reduction of substituted isothiazoles has been studied, revealing that the electrochemical pathway is significantly influenced by the nature of the substituents. rsc.org For some isothiazole derivatives, a two-electron reduction process has been observed. rsc.orgrsc.org In the case of this compound, the electron-withdrawing methyl carboxylate group would likely facilitate the reduction of the isothiazole ring. The specific products of reduction could involve cleavage of the N-S bond, a characteristic feature of isothiazole ring reduction.

Electrochemical Oxidation: While specific studies on the electrochemical oxidation of this compound are scarce, general principles of the electrochemical oxidation of sulfur-containing heterocycles can be applied. The sulfur atom in the isothiazole ring is a potential site for oxidation. Electrochemical oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established process and can often be achieved with high selectivity in a continuous-flow microreactor. rsc.orgrsc.org Therefore, it is plausible that the electrochemical oxidation of this compound could lead to the corresponding S-oxide or S,S-dioxide derivatives. The presence of substituents on the ring can influence the oxidation potential and the stability of the resulting products. mdpi.com

Furthermore, electrochemical methods have been employed for the synthesis of thiazole derivatives through the oxidation of precursor molecules in the presence of a nucleophile, demonstrating the utility of electrochemistry in building such heterocyclic systems. researchgate.net

Table 2: Potential Electrochemical Transformations of Isothiazole Derivatives

Transformation TypeElectrode ProcessPotential Products for this compoundKey Considerations
ReductionTwo-electron additionRing-opened products, products of N-S bond cleavageSubstituent effects, solvent system rsc.org
OxidationElectron removal from the sulfur atomThis compound S-oxide, this compound S,S-dioxideElectrode potential, reaction medium rsc.orgrsc.org

Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 3 Methyl 1,2 Thiazole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of methyl 3-methyl-1,2-thiazole-5-carboxylate and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of related thiazole (B1198619) derivatives, the proton of the thiazole ring typically appears as a singlet. nih.gov For instance, in a series of 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-substituted-thiazole derivatives, the thiazole proton signal was observed between δ 7.20 and 7.80 ppm. nih.gov The methyl group protons on the thiazole ring generally resonate as a singlet in the upfield region. For example, the methyl protons of various 4-methylthiazole (B1212942) derivatives have been reported to appear around δ 2.39–2.78 ppm. nih.govresearchgate.net The methyl ester protons also give a characteristic singlet, typically found further downfield than the thiazole methyl group. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the thiazole ring in derivatives have been observed at distinct chemical shifts. For example, in 2-amino-4-phenylthiazole, the C2, C4, and C5 carbons resonate at δ 168.8, 150.2, and 101.9 ppm, respectively. asianpubs.org For a series of 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-substituted-thiazole derivatives, the methyl carbon of the thiazole ring resonated in the range of δ 14.31–14.56 ppm. nih.gov The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, often around δ 160-165 ppm. acs.org

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the regiochemistry of substituted thiazoles, by identifying long-range couplings between protons and carbons. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Thiazole Derivatives

Compound/Fragment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Thiazole Ring Proton 7.20 - 7.80 C2: ~160-170, C4: ~140-150, C5: ~100-120 nih.govasianpubs.org
Thiazole-CH₃ 2.39 - 2.78 14.31 - 14.56 nih.govresearchgate.net
Ester-OCH₃ ~3.5-4.0 ~50-55 nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum reveals vibrational frequencies corresponding to specific bonds within the molecule. Key absorptions include the C=O stretching of the carboxylate group, typically observed in the range of 1716-1737 cm⁻¹. nih.gov The C=N stretching vibration of the thiazole ring is also a characteristic feature. researchgate.net Additionally, C-H stretching and bending vibrations for the methyl and aromatic protons are present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Thiazole derivatives typically exhibit absorption bands in the UV region. nih.gov For a series of azo-thiazole derivatives, absorption bands were observed in the range of 293 to 477 nm in various solvents. nih.gov The position and intensity of these bands can be influenced by the substitution pattern on the thiazole ring and the polarity of the solvent.

Table 2: Key IR Absorption Frequencies for Thiazole Derivatives

Functional Group Wavenumber (cm⁻¹) Reference
C=O (Ester) 1716 - 1737 nih.gov
C=N (Thiazole) ~1600 researchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the molecular formula of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. nih.gov

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For thiazole derivatives, common fragmentation pathways involve the cleavage of the thiazole ring and the loss of substituents. documentsdelivered.com For example, the mass spectra of some 2-(3',5'-dimethylpyrazol-1'-yl)-4-arylthiazoles showed fragmentation involving the decomposition of the pyrazole (B372694) ring with the expulsion of methyl cyanide, fission of the thiazole ring, and the loss of a methyl group from the molecular ion. documentsdelivered.com The presence of the ester group can lead to characteristic fragmentation patterns, such as the loss of the alkoxy group or the entire ester functionality. documentsdelivered.com

Table 3: Predicted m/z Values for Adducts of 3-methyl-1,2-thiazole-5-carboxylic acid

Adduct m/z
[M+H]⁺ 144.01138
[M+Na]⁺ 165.99332
[M-H]⁻ 141.99682
[M+NH₄]⁺ 161.03792
[M+K]⁺ 181.96726
[M+H-H₂O]⁺ 126.00136
[M+HCOO]⁻ 188.00230
[M+CH₃COO]⁻ 202.01795

Data sourced from PubChemLite for the parent carboxylic acid. uni.lu

X-ray Crystallography for Solid-State Structural Determination

For derivatives of this compound, X-ray crystallography can confirm the connectivity of the atoms and the regiochemistry of substitution, which can sometimes be ambiguous based on spectroscopic data alone. nih.gov The crystal structure of a 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole derivative confirmed its molecular structure. nih.gov The analysis of crystal packing reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the physical properties of the compound.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification and purity assessment of this compound and its derivatives. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and for preliminary purity checks. acs.org

Column chromatography, often using silica (B1680970) gel, is a standard method for the purification of synthesized thiazole derivatives. nih.gov High-performance liquid chromatography (HPLC) is a more advanced technique used for both analytical and preparative purposes. helixchrom.com HPLC methods can be developed to achieve high-resolution separation of the target compound from impurities and byproducts, allowing for accurate quantification of purity. researchgate.net The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving optimal separation. researchgate.net

Theoretical and Computational Investigations of Methyl 3 Methyl 1,2 Thiazole 5 Carboxylate

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Analysis

The electronic structure analysis pinpoints regions of high and low electron density, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The 1,2-thiazole ring itself is an electron-rich system, but the presence of the electron-withdrawing methyl carboxylate group at the C5 position and the electron-donating methyl group at the C3 position creates a nuanced electronic landscape.

A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the molecule is not uniform; for thiazole (B1198619) derivatives, the HOMO is often delocalized over the thiazole and donor groups, while the LUMO is typically centered on electron-accepting moieties. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter, as a smaller gap generally implies higher reactivity. nih.govrdd.edu.iq

Table 1: Illustrative Frontier Molecular Orbital Energies for Thiazole Derivatives from Computational Studies

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Thiazole Carboxamide Derivative 2a -0.197 -0.079 0.118 nih.gov
Thiazole Carboxamide Derivative 2b -0.211 -0.070 0.141 nih.gov
Thiazole Carboxamide Derivative 2j -0.223 -0.075 0.148 nih.gov
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - - 3.2385 nih.gov

This table provides example data for related compounds to illustrate the outputs of quantum chemical calculations. The values are specific to the computational methods and basis sets used in the cited studies.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry for its balance of accuracy and computational cost. researchgate.net DFT is particularly useful for predicting the reactivity of molecules like methyl 3-methyl-1,2-thiazole-5-carboxylate by calculating a set of global reactivity descriptors. These descriptors are derived from the energies of the FMOs. mdpi.comnih.gov

Key reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap. A higher hardness value suggests greater stability and lower reactivity. mdpi.com

Electronic Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It influences the direction of charge transfer in a reaction. mdpi.com

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electron acceptor. mdpi.com

DFT calculations on related thiazole derivatives have shown that substituents significantly influence these parameters. rdd.edu.iqnih.gov For this compound, the methyl group at C3 would be expected to increase the HOMO energy and decrease hardness compared to an unsubstituted thiazole, while the carboxylate group at C5 would lower the LUMO energy, increasing the electrophilicity.

Table 2: Example of DFT-Calculated Reactivity Descriptors for a Series of Thiadiazoles

Compound Total Energy (Hartree) ΔE (eV) Dipole Moment (Debye)
1,3,4-thiadiazole-2,5-diamine -694.695 -0.991 0.000
5-methyl-1,3,4-thiadiazol-2-amine -561.432 -4.116 3.655
2,5-dimethyl-1,3,4-thiadiazole -522.164 -5.251 2.508
1,3,4-thiadiazol-2-amine -522.164 -4.650 2.379

This table, adapted from a study on thiadiazoles rdd.edu.iq, illustrates the type of data generated by DFT for predicting reactivity. A lower energy gap (ΔE) suggests higher reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function and interactions. Conformational analysis is a computational method used to identify the most stable spatial arrangements of atoms by exploring the molecule's potential energy surface. For this compound, this involves determining the preferred orientation of the rotatable bonds, particularly the C5-carboxyl bond and the ester's methyl group. Studies on similar structures have shown that the introduction of a methyl group on the thiazole ring can significantly influence the molecule's preferred geometry and fitting into active sites. nih.gov

Molecular Dynamics (MD) simulations extend this static picture by modeling the atomic motions of the molecule over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of the molecule's flexibility and interactions with its environment, such as a solvent or a biological receptor. For this compound, an MD simulation could reveal the stability of its different conformations and the non-covalent interactions that stabilize its structure, which is crucial for understanding its potential as a lead compound in drug design. nih.gov

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can aid in structure verification and analysis.

NMR (Nuclear Magnetic Resonance): DFT calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov For this compound, this would involve calculating the magnetic shielding around each nucleus, providing a theoretical spectrum that can be compared with experimental data to confirm its structure.

IR (Infrared): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. nih.govnih.gov This allows for the assignment of specific peaks to the stretching and bending of particular bonds, such as the C=O of the ester group or the C=N and C-S bonds within the thiazole ring.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the maximum absorption wavelengths (λ_max) in a UV-Vis spectrum. mdpi.comresearchgate.net These calculations can explain the color and electronic properties of the compound, relating the observed absorptions to specific electronic promotions, often from the HOMO to the LUMO. researchgate.net

Table 3: Example Comparison of Experimental and Calculated Spectroscopic Data for a Thiazole Derivative

Spectroscopic Data Type Experimental Value Calculated Value Source
¹H NMR (δ, ppm) 11.33 (s, 1H), 7.88 (d, 2H) (Calculation for specific compound required) nih.gov
¹³C NMR (δ, ppm) 169.14, 142.72, 142.29 (Calculation for specific compound required) nih.gov
IR (cm⁻¹) 3313 (N-H), 1617 (C=N) (Calculation for specific compound required) nih.gov

| UV-Vis (λ_max, nm) | (Varies with solvent) | (Varies with solvent) | mdpi.comnih.gov |

This table illustrates the types of spectroscopic parameters that can be predicted computationally and compared with experimental results.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can illuminate the intricate pathways of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. This allows for the determination of activation energies and reaction kinetics, providing a detailed understanding of how a reaction proceeds.

For this compound, computational studies could elucidate its synthesis mechanism, for instance, by modeling the cyclization reaction that forms the thiazole ring. By identifying the structures and energies of intermediates and transition states, researchers can understand the factors that control the reaction's feasibility and yield. smolecule.com Similarly, the mechanisms of its potential reactions, such as hydrolysis of the ester group or substitution on the thiazole ring, can be explored to predict its chemical stability and reactivity profile.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Physico-Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological activity. The "structure" is represented by a set of calculated molecular descriptors, such as those derived from DFT (e.g., HOMO/LUMO energies, dipole moment) or other methods (e.g., molecular weight, logP, polar surface area).

For this compound, a QSAR study would typically involve designing a virtual library of related derivatives with varied substituents. By calculating a range of descriptors for each derivative and correlating them with a known property (e.g., experimentally measured solubility or a predicted biological activity), a predictive model can be developed. researchgate.net This model can then be used to estimate the properties of new, yet-to-be-synthesized compounds, thereby accelerating the discovery process by prioritizing the most promising candidates for synthesis and testing.

Applications of Methyl 3 Methyl 1,2 Thiazole 5 Carboxylate in Chemical Synthesis and Materials Science

Strategic Building Block for Complex Heterocyclic Architectures

The thiazole (B1198619) nucleus is a fundamental component in a wide array of biologically active compounds and functional materials. bepls.com Methyl 3-methyl-1,2-thiazole-5-carboxylate serves as a key starting material or intermediate in the construction of more elaborate heterocyclic systems. Its functional groups—the ester and the methyl-substituted thiazole ring—provide multiple reaction sites for further chemical transformations.

Chemists utilize this compound in various synthetic strategies to access complex molecular architectures. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other functional groups, paving the way for the introduction of diverse substituents. mdpi.com The thiazole ring itself can undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the annulation of additional rings or the attachment of different molecular fragments.

The development of novel synthetic methodologies often relies on versatile building blocks like this compound to create libraries of compounds for screening in drug discovery and materials science research. chemscene.comnih.gov Its structural motifs are found in various bioactive molecules, highlighting its importance in medicinal chemistry for the design and synthesis of new therapeutic agents. nih.gov

Intermediacy in the Synthesis of Agrochemicals and Fine Chemicals

The thiazole moiety is a well-established pharmacophore in the agrochemical industry, present in numerous fungicides, insecticides, and herbicides. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of certain agrochemical products. The synthesis of these complex active ingredients often involves multi-step sequences where this thiazole derivative can be introduced to form the core heterocyclic structure.

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, this compound and its derivatives are of significant interest. For example, its ethyl ester counterpart, ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, is noted for its use in synthesizing NK3 receptor antagonists, which have potential applications in treating a range of conditions. chemicalbook.com The ability to functionalize the thiazole ring and the carboxylate group allows for the tailoring of molecular properties to meet the specific requirements of various fine chemical applications.

Role in the Development of Advanced Materials

The unique electronic and structural characteristics of the thiazole ring system position this compound as a candidate for incorporation into advanced materials.

Organic Electronic Materials

Thiazole-containing compounds are known to exhibit interesting electronic properties, making them suitable for applications in organic electronics. The presence of both electron-donating (sulfur) and electron-withdrawing (nitrogen) atoms in the thiazole ring can lead to desirable charge-transport characteristics. While specific research on this compound in this area is not extensively documented in the provided results, the broader class of thiazole derivatives is being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the structure of this building block allows for the tuning of its electronic properties, a key aspect in the design of new organic electronic materials. The development of photoswitches based on related heterocyclic structures further suggests the potential for creating light-responsive materials. acs.org

Polymer Science Applications

In polymer science, monomers containing heterocyclic rings are often used to impart specific properties to the resulting polymers, such as thermal stability, conductivity, or specific binding capabilities. While direct applications of this compound in polymerization are not detailed in the search results, its derivative, 3-methyl-1,2-thiazole-5-carboxylic acid, could potentially be converted into a polymerizable monomer. nih.gov For example, it could be transformed into an acryloyl or styrenic derivative, which could then be polymerized or copolymerized to create functional polymers with thiazole moieties in their side chains. These polymers could have applications in areas such as specialty coatings, membranes, or as ligands for metal catalysis.

Liquid Crystalline Systems

The rod-like or disc-like molecular shapes of certain molecules can lead to the formation of liquid crystalline phases, which have applications in display technologies and other electro-optic devices. The structure of this compound, with its relatively rigid heterocyclic core, suggests that its derivatives could be designed to exhibit liquid crystalline behavior. uni.lu By attaching long alkyl chains or other mesogenic groups to the thiazole ring, it may be possible to create novel liquid crystalline materials. The specific electronic nature of the thiazole ring could also contribute to desirable dielectric properties in such systems.

Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, stable superstructures is a key aspect of this domain, with applications ranging from materials science to nanotechnology. Thiazole and its isomer, isothiazole (B42339), are important heterocyclic systems that serve as building blocks for novel materials with interesting electronic, mechanical, or biological properties. nih.gov The self-assembly of these compounds is guided by a variety of non-covalent interactions. nih.gov

Detailed research into related thiazole and isothiazole derivatives has highlighted the importance of several types of non-covalent interactions in directing their self-assembly into crystalline structures. These interactions include:

Hydrogen Bonding: The nitrogen atom in the isothiazole ring can act as a hydrogen bond acceptor. For instance, in complexes of thiazole with water, a strong hydrogen bond forms between the water molecule and the nitrogen atom (O-H···N). nih.govresearchgate.net Additionally, weaker C-H···N and C-H···S hydrogen bonds have been observed to stabilize the supramolecular structure of thiazole derivatives. sciencescholar.us The presence of the methyl ester group in this compound introduces an additional potential hydrogen bond acceptor site at the carbonyl oxygen.

Chalcogen Bonding: The sulfur atom in the isothiazole ring can participate in chalcogen bonding, a non-covalent interaction involving a Group 16 element as an electrophilic center. rsc.orgrsc.org In thiazole-containing compounds, the sulfur atom can act as a σ-hole donor, interacting with nucleophilic regions of adjacent molecules. rsc.org

Coordination with Metal Ions: The nitrogen and sulfur atoms of the isothiazole ring can act as donor atoms, coordinating with metal ions to form coordination polymers and complexes. sciencescholar.us This property allows for the construction of highly ordered, metal-organic frameworks.

The interplay of these non-covalent forces dictates the final supramolecular architecture. The specific substitution pattern of this compound, with a methyl group at the 3-position and a methyl carboxylate group at the 5-position, will influence the relative strengths and geometries of these interactions, thereby determining its self-assembly behavior. While direct experimental data for this compound is lacking, the principles derived from the study of analogous systems suggest its potential utility as a versatile building block in supramolecular chemistry and materials science.

Interaction Type Participating Atoms/Groups in Isothiazole Derivatives Significance in Self-Assembly Reference
Hydrogen BondingN-atom (acceptor), C-H groups (donor), S-atom (acceptor)Directional control of molecular packing, formation of chains and networks nih.govresearchgate.netsciencescholar.us
π-π StackingAromatic isothiazole ringStabilization of extended structures, influence on electronic properties nih.govrsc.orgnih.gov
Chalcogen BondingS-atom (σ-hole donor)Directional control, formation of specific intermolecular contacts rsc.orgrsc.org
Metal CoordinationN-atom, S-atom (donor sites)Formation of coordination polymers and metal-organic frameworks sciencescholar.us

Future Perspectives and Emerging Research Avenues for Methyl 3 Methyl 1,2 Thiazole 5 Carboxylate

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a scaffold as promising as methyl 3-methyl-1,2-thiazole-5-carboxylate, future research is poised to unlock new potential through greener synthesis, novel reactivity, computational design, and sophisticated analytical methods. These emerging avenues will be critical in expanding the applications and fundamental understanding of this heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-methyl-1,2-thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclocondensation : Thiazole rings are often synthesized via Hantzsch thiazole synthesis, involving cyclization of thioamides with α-halo ketones. For example, ethyl thiazole carboxylates (e.g., Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate) are synthesized via cyclization under reflux in ethanol .
  • Esterification : Direct esterification of the corresponding carboxylic acid using methanol and a coupling agent (e.g., thionyl chloride) under mild conditions can improve yield .
  • Optimization : Key factors include temperature control (to avoid decomposition), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR identifies methyl groups (δ ~2.5 ppm for thiazole-CH3_3, δ ~3.9 ppm for ester-OCH3_3). 13^{13}C NMR confirms the carbonyl (C=O, δ ~165 ppm) and thiazole ring carbons .
  • IR : Strong absorption at ~1700–1750 cm1^{-1} confirms the ester carbonyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns (e.g., loss of COOCH3_3) .

Advanced Research Questions

Q. How can researchers design experiments to investigate ester group reactivity under varying pH conditions?

  • Methodology :

  • Hydrolysis Studies :
  • pH-Dependent Kinetics : Monitor hydrolysis rates in buffered solutions (pH 1–13) using HPLC or UV-Vis spectroscopy. For example, pH 9–11 accelerates ester hydrolysis due to nucleophilic attack by hydroxide ions .
  • Product Analysis : Post-hydrolysis products (e.g., carboxylic acid) are identified via TLC or LC-MS.
  • Stability Testing : Long-term stability studies at 25°C/60% RH assess shelf-life, with degradation products quantified using GC-MS .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., IC50_{50} vs. EC50_{50}).
  • In Vitro-In Vivo Correlation : Address bioavailability differences using pharmacokinetic profiling (e.g., plasma protein binding assays) .
  • Metabolite Screening : Identify active metabolites via liver microsome assays to explain discrepancies .

Q. How can computational methods predict regioselectivity in electrophilic substitution on the thiazole ring?

  • Methodology :

  • DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify electron-rich sites (e.g., C5 vs. C4 positions). For example, methyl substituents at C3 may direct electrophiles to C5 via inductive effects .
  • Validation : Compare predicted sites with experimental results (e.g., nitration or halogenation reactions) using 1^1H NMR and X-ray crystallography .

Q. What are critical considerations for scaling up synthesis from milligram to gram quantities?

  • Methodology :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during cyclization .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.